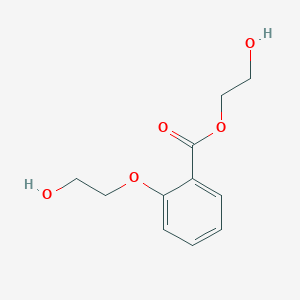

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate

Descripción

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate is an organic compound with the chemical formula C11H14O4. It is a colorless to pale yellow liquid that is soluble in many organic solvents such as alcohols and ethers. This compound is known for its sweet taste and pleasant aroma, and it has low volatility. It contains two hydroxyl groups (-OH) and one benzoate ester group (-COOCH3) .

Propiedades

Número CAS |

189620-97-1 |

|---|---|

Fórmula molecular |

C11H14O5 |

Peso molecular |

226.23 g/mol |

Nombre IUPAC |

2-hydroxyethyl 2-(2-hydroxyethoxy)benzoate |

InChI |

InChI=1S/C11H14O5/c12-5-7-15-10-4-2-1-3-9(10)11(14)16-8-6-13/h1-4,12-13H,5-8H2 |

Clave InChI |

CXTCKQKTCLZXDL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C(=O)OCCO)OCCO |

Origen del producto |

United States |

Métodos De Preparación

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate can be synthesized through the reaction of benzoic acid with diethylene glycol. The general method involves adding benzoic acid and diethylene glycol to a reaction vessel, heating to an appropriate temperature, and then adding an acid catalyst. The reaction is allowed to proceed for a certain period, after which the mixture is cooled, separated, and purified to obtain the final product .

Análisis De Reacciones Químicas

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The hydroxyl groups can participate in substitution reactions with halides or other electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides like thionyl chloride.

Aplicaciones Científicas De Investigación

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as a plasticizer to improve the flexibility, extensibility, and processability of plastics and rubber.

Biology: It serves as a solvent and additive in various biological assays and experiments.

Medicine: It is used in the formulation of certain pharmaceuticals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mecanismo De Acción

The mechanism of action of 2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their solubility and reactivity. The benzoate ester group can undergo hydrolysis to release benzoic acid, which can act as a preservative or antimicrobial agent .

Comparación Con Compuestos Similares

2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate can be compared with similar compounds such as:

2-Hydroxyethyl benzoate: This compound has a similar structure but lacks the additional ethoxy group, making it less flexible and less soluble in certain solvents.

4-[(2-hydroxyethoxy)carbonyl]benzoic acid: This compound has a similar ester group but includes an additional carboxyl group, making it more acidic and reactive. The uniqueness of 2-Hydroxyethyl 2-(2-hydroxyethoxy)benzoate lies in its combination of hydroxyl and benzoate ester groups, providing a balance of solubility, reactivity, and flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.